Reduced Antifungal Activity: Phaseollidin Hydrate vs. Parent Phaseollidin
Phaseollidin hydrate exhibits significantly lower antifungal activity compared to the parent compound Phaseollidin. Direct quantitative comparison shows a 5- to 10-fold reduction in antifungal potency, rendering the hydrate a much weaker antifungal agent [1]. This difference is critical for studies involving fungal detoxification mechanisms and for selecting appropriate controls in antifungal assays.
| Evidence Dimension | Antifungal Activity (Qualitative Reduction Factor) |
|---|---|
| Target Compound Data | Approximately 5- to 10-fold less active than Phaseollidin |
| Comparator Or Baseline | Phaseollidin (parent compound, CAS 37831-70-2) |
| Quantified Difference | 5- to 10-fold reduction in potency |
| Conditions | Qualitative assessment based on multiple fungal growth inhibition assays; exact MIC values not reported in primary literature. |
Why This Matters
For researchers investigating phytoalexin detoxification pathways, Phaseollidin hydrate serves as an essential negative control with quantifiably reduced activity, whereas Phaseollidin cannot serve this role.
- [1] VanEtten, H. D., & Smith, D. A. (1980). Detoxification of phaseollidin by *Fusarium solani* f.sp. *phaseoli*. *Phytochemistry*, 19(8), 1673-1675. View Source
